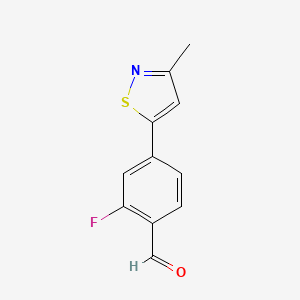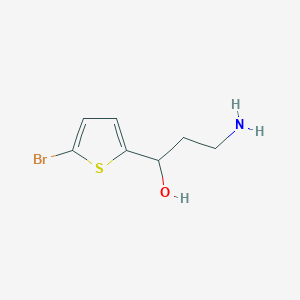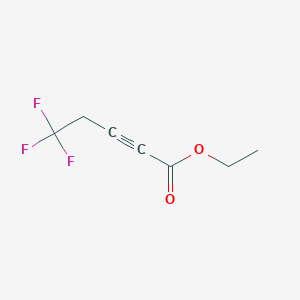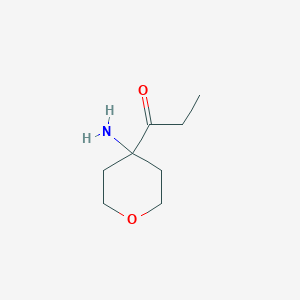
6-Bromo-1-methyl-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 6-Bromo-1-methyl-1H-indol-3-amine typically involves the bromination of 1-methylindole followed by amination. One common method is the electrophilic bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 6-bromo-1-methylindole is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-1-methyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetic acid, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to various biological receptors, leading to its biological effects. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-indol-3-amine can be compared with other indole derivatives such as:
1-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the methyl group, affecting its chemical properties and applications.
1H-Indole-3-amine: Lacks both the bromine and methyl groups, leading to distinct chemical behavior and biological effects.
The uniqueness of this compound lies in the combined presence of the bromine and methyl groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
6-bromo-1-methylindol-3-amine |
InChI |
InChI=1S/C9H9BrN2/c1-12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,11H2,1H3 |
InChI Key |
HQMVFGBKFFBKJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)
![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)




![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)




